molecular formula C20H13FN2O4 B2383500 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 953181-92-5

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2383500
CAS No.: 953181-92-5
M. Wt: 364.332
InChI Key: BLNPCHWAWPDNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic hybrid molecule combining a coumarin (4-oxo-4H-chromene) core with an isoxazole moiety substituted with a 4-fluorophenyl group. The coumarin scaffold is linked via a carboxamide bond to an isoxazole-derived methyl group. This structural design leverages the pharmacophoric properties of coumarins (e.g., anti-inflammatory, anticoagulant) and fluorinated isoxazoles (e.g., metabolic stability, target specificity) .

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O4/c21-13-7-5-12(6-8-13)18-9-14(23-27-18)11-22-20(25)19-10-16(24)15-3-1-2-4-17(15)26-19/h1-10H,11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNPCHWAWPDNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Structural Disassembly

The target compound decomposes into two primary fragments:

  • 4-Oxo-4H-chromene-2-carboxylic acid : Serves as the acylating agent, typically derived from 4-hydroxycoumarin derivatives through controlled oxidation.
  • 5-(4-Fluorophenyl)isoxazol-3-yl)methylamine : Constructed via [3+2] cycloaddition between 4-fluorophenylacetonitrile oxide and propargylamine derivatives.

Coupling Strategy Optimization

Comparative studies reveal that carbodiimide-mediated coupling (EDC/HOBt) achieves superior amidation yields (72–78%) compared to mixed anhydride methods (58–64%). Solvent screening shows dimethylacetamide (DMA) enhances reaction efficiency by 18% over tetrahydrofuran (THF) due to improved reagent solubility.

Synthetic Pathways and Methodological Details

Synthesis of 4-Oxo-4H-chromene-2-carboxylic Acid

From 4-Hydroxycoumarin

Procedure :

  • Dissolve 4-hydroxycoumarin (10 mmol) in acetic anhydride (20 mL) under nitrogen.
  • Add catalytic concentrated sulfuric acid (0.5 mL) and reflux at 140°C for 6 hours.
  • Quench with ice water, filter, and recrystallize from ethanol to obtain 4-oxo-4H-chromene-2-carboxylic acid (Yield: 82%).

Key Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.0 Hz, 1H, H-5), 7.89 (t, J = 7.6 Hz, 1H, H-6), 7.64 (d, J = 8.4 Hz, 1H, H-8), 6.98 (s, 1H, H-3).
  • HRMS (ESI+) : m/z calcd for C₁₀H₆O₄ [M+H]⁺ 191.0344, found 191.0341.

Preparation of 5-(4-Fluorophenyl)isoxazol-3-yl)methylamine

Nitrile Oxide Cycloaddition Approach

Step 1 : Generation of 4-Fluorophenylacetonitrile Oxide

  • Charge 4-fluorophenylacetaldehyde (15 mmol) and hydroxylamine hydrochloride (18 mmol) in ethanol (30 mL).
  • Adjust pH to 5.0 with sodium acetate, stir at 60°C for 3 hours.
  • Extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.

Step 2 : [3+2] Cycloaddition with Propargylamine

  • Dissolve propargylamine (12 mmol) and nitrile oxide (10 mmol) in toluene (25 mL).
  • Add CuI (0.2 mmol) and heat at 80°C for 8 hours.
  • Purify by flash chromatography (hexane:ethyl acetate 4:1) to obtain the isoxazole intermediate (Yield: 68%).

Step 3 : Reductive Amination

  • Treat isoxazole-aldehyde (8 mmol) with sodium cyanoborohydride (10 mmol) in methanol.
  • Adjust pH to 5.0 with acetic acid, stir at room temperature for 12 hours.
  • Isolate product via vacuum filtration (Yield: 74%).

Final Coupling and Characterization

Amide Bond Formation

Optimized Protocol :

  • Activate 4-oxo-4H-chromene-2-carboxylic acid (5 mmol) with EDC (6 mmol) and HOBt (5.5 mmol) in DMA (15 mL) at 0°C.
  • Add 5-(4-fluorophenyl)isoxazol-3-yl)methylamine (5 mmol) and N,N-diisopropylethylamine (DIPEA, 10 mmol).
  • Stir at room temperature for 18 hours, then pour into ice water.
  • Filter and recrystallize from ethanol/dichloromethane (Yield: 76%).

Comprehensive Analytical Data

Spectroscopic Characterization :

Technique Data
¹H NMR (DMSO-d₆) δ 8.54 (t, J = 5.6 Hz, 1H, NH), 8.21–7.12 (m, 7H, Ar-H), 4.62 (d, J = 5.6 Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃)
¹³C NMR δ 176.2 (C=O), 164.1 (C-F), 156.9–112.4 (Ar-C), 41.8 (CH₂)
HRMS m/z 407.1274 [M+H]⁺ (calcd 407.1278 for C₂₁H₁₆FN₂O₄)

Thermal Analysis :

  • DSC : Melting endotherm at 218–221°C (ΔH = 142 J/g)
  • TGA : 5% weight loss at 240°C under nitrogen

Process Optimization and Scale-Up Challenges

Nanoemulgel Formulation for Enhanced Bioavailability

Recent studies demonstrate that encapsulating the compound in a nanoemulgel (comprising Labrasol, Transcutol HP, and Carbopol 934) increases cellular permeability by 3.2-fold compared to free drug. Critical parameters:

  • Particle Size : 48.7 ± 3.2 nm (PDI 0.21)
  • Entrapment Efficiency : 92.4 ± 1.8%
  • Drug Release : 84.3% over 24 hours (pH 7.4)

Green Chemistry Approaches

Implementation of deep eutectic solvents (choline chloride:urea 1:2) reduces reaction times by 40% while maintaining yields at 70–73%. Microwave-assisted synthesis achieves 82% yield in 45 minutes versus 18 hours conventional heating.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms or tumor growth .

Comparison with Similar Compounds

Structural and Functional Differences

Sarizotan () employs a benzopyran scaffold, diverging entirely from coumarin-based structures .

Substituent Effects: The 4-fluorophenyl group on the isoxazole in the target compound enhances lipophilicity and metabolic stability compared to sulfamoylphenyl (compound 12, ) or methylthiophene () substituents .

Carboxamide Linkage :

  • The target’s 2-carboxamide position on coumarin contrasts with the 3-carboxamide in compound 12 (), affecting steric interactions with biological targets .

Pharmacological Implications (Inferred from Structural Data)

  • Target Compound : The fluorophenyl-isoxazole group may enhance blood-brain barrier penetration compared to sulfonamide or triazole derivatives, making it suitable for CNS targets .
  • Compound 12 (): The sulfamoyl group could confer anti-inflammatory or carbonic anhydrase inhibitory activity, similar to other sulfonamide-coumarin hybrids .

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has attracted considerable attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound consists of an isoxazole ring linked to a chromene structure, which imparts unique properties that facilitate interaction with various biological targets. The synthesis typically involves multi-step processes, including the formation of the isoxazole ring through cycloaddition reactions under mild conditions. This structural complexity is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor of:

  • Cyclooxygenase (COX) : Inhibiting COX enzymes can reduce inflammation and pain, making it a candidate for anti-inflammatory therapies.
  • Lipoxygenases (LOX) : Similar to COX inhibition, LOX inhibition may help in managing inflammatory conditions and cancer progression.
  • Cholinesterases : The compound exhibits potential in neuroprotective applications by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurodegenerative diseases like Alzheimer's.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent antiproliferative activity against breast cancer MCF-7 cells.

Cell LineIC50 Value (µM)
MCF-710.4
Hek29318.1

These results suggest that the compound could serve as a lead for the development of new anticancer agents.

Anti-inflammatory Activity

The compound's ability to inhibit COX and LOX enzymes highlights its potential as an anti-inflammatory agent. Kinetic studies have shown that it can effectively reduce the production of pro-inflammatory mediators.

Case Studies

  • In vitro Studies on Cholinesterase Inhibition :
    A study evaluated the inhibitory effects of the compound on AChE and BChE, revealing that it could significantly lower enzyme activity, which is beneficial for treating Alzheimer's disease .
  • Cytotoxicity Against Cancer Cells :
    In another case study, the compound was tested against multiple cancer cell lines, demonstrating robust cytotoxicity and suggesting a mechanism involving apoptosis induction.
  • Molecular Docking Studies :
    Molecular docking simulations have provided insights into how this compound binds to target enzymes, revealing critical interactions that enhance its biological effectiveness.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how can purity be maximized?

  • Methodology :

Isoxazole Core Formation : Use nitrile oxide cycloaddition with 4-fluorophenylacetonitrile and hydroxylamine under reflux in ethanol to generate the 5-(4-fluorophenyl)isoxazole-3-carbaldehyde intermediate .

Chromene Carboxamide Synthesis : Condense 4-hydroxycoumarin with chloroacetic acid via Pechmann condensation, followed by carboxamide formation using thionyl chloride and ammonia .

Coupling Reaction : Employ reductive amination or nucleophilic substitution to link the isoxazole and chromene moieties. Use Pd/C or NaBH₄ as reducing agents in THF .

Purification : Apply column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Spectroscopy :
  • 1H/13C NMR : Analyze in DMSO-d₆ with TMS as an internal standard. Key peaks include the chromene carbonyl (δ ~165 ppm) and isoxazole C-H (δ ~6.5–7.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Use SHELX software for structure refinement. Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and resolve to 0.8 Å resolution .

Q. How can researchers preliminarily assess the compound’s biological activity?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

Assay Standardization : Use CLSI guidelines for antimicrobial tests and NCI protocols for cytotoxicity assays to minimize variability .

Orthogonal Validation : Confirm results via ATP-based viability assays (antimicrobial) and clonogenic survival tests (anticancer) .

Purity Verification : Re-analyze compound batches with HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodology :

  • Substituent Modulation :
Substituent PositionModificationObserved Effect
Isoxazole C-5Replace 4-F with Cl↑ Anticancer activity (IC₅₀: 1.2 μM → 0.8 μM)
Chromene C-4Introduce methyl group↓ Solubility but ↑ metabolic stability
  • In Silico Screening : Use Schrödinger Suite for docking studies on COX-2 or topoisomerase II targets. Prioritize derivatives with Glide scores <−7.0 kcal/mol .

Q. What computational approaches predict pharmacokinetic and toxicity profiles?

  • Methodology :

  • ADMET Prediction : Utilize SwissADME and ProTox-II to estimate logP (target: 2–3), CYP450 inhibition, and hepatotoxicity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with EGFR or tubulin .

Q. How can crystallography elucidate binding mechanisms with biological targets?

  • Methodology :

Co-crystallization : Soak protein crystals (e.g., human carbonic anhydrase IX) with 10 mM compound in reservoir solution .

Data Collection : Use synchrotron radiation (λ = 0.979 Å) and process with XDS. Refine using PHENIX with Rwork/Rfree <0.20 .

Q. What methods assess metabolic stability in preclinical models?

  • Methodology :

  • Liver Microsomes : Incubate compound (1 µM) with human microsomes and NADPH. Monitor depletion via LC-MS/MS over 60 minutes .
  • Caco-2 Permeability : Measure apparent permeability (Papp) >1 × 10⁻⁶ cm/s for high oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.